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For Immediate Release

Raritan, NJ – December 9, 2025 – For researchers and drug development professionals vested

in the field of prostate cancer, a comprehensive understanding of the preclinical efficacy of

various Selective Androgen Receptor Modulators (SARMs) is paramount. This guide provides a

comparative analysis of JNJ-26146900 against other notable SARMs, including Enobosarm

(Ostarine), LGD-4033, and BMS-564,929, with a focus on their performance in established

prostate cancer models.

Executive Summary
JNJ-26146900, a nonsteroidal SARM developed by Johnson & Johnson, has demonstrated

significant anti-tumor activity in preclinical prostate cancer models. It exhibits a mixed

agonist/antagonist profile, functioning as an androgen receptor (AR) antagonist in prostate

tissue while displaying anabolic effects in muscle and bone.[1] This tissue selectivity is a

hallmark of SARM development, aiming to provide therapeutic benefits while minimizing

androgenic side effects. This guide synthesizes available data to facilitate a direct comparison

of JNJ-26146900 with other SARMs that have been investigated in similar contexts.

Mechanism of Action: A Shared Pathway
SARMs exert their effects by binding to the androgen receptor. Unlike traditional androgens,

their unique chemical structures allow for tissue-selective activation or inhibition of AR-
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dependent gene expression. In the context of prostate cancer, the primary goal is to antagonize

AR signaling within the prostate to inhibit tumor growth.
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Figure 1: General signaling pathway of Selective Androgen Receptor Modulators (SARMs).

Comparative Efficacy in Preclinical Prostate Cancer
Models
The following tables summarize the available quantitative data for JNJ-26146900 and other

SARMs in two key preclinical models of prostate cancer: the Dunning R-3327 rat model and the

CWR22 human prostate cancer xenograft model.

Table 1: Performance in the Dunning R-3327 Rat
Prostate Cancer Model
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Compound Dosage
Effect on Tumor
Growth/Prostate
Weight

Reference

JNJ-26146900 10-100 mg/kg (p.o.)

Maximally inhibited

tumor growth at 10

mg/kg. Reduced

ventral prostate

weight with an ED50

of 20-30 mg/kg.

[1]

Bicalutamide Not specified

Comparable reduction

in ventral prostate

weight to JNJ-

26146900.

[1]

No direct comparative data for Enobosarm, LGD-4033, or BMS-564,929 in the Dunning R-3327

prostate cancer model focusing on tumor growth inhibition was found in the searched literature.

Table 2: Performance in the CWR22 Human Prostate
Cancer Xenograft Model

Compound Dosage
Effect on Tumor
Growth

Reference

JNJ-26146900 30, 100 mg/kg (p.o.)

Significantly slowed

tumor growth. At 100

mg/kg, mean tumor

weight was reduced to

approximately 30% of

the intact vehicle

tumor weight at day

21.

[2]

No direct comparative data for Enobosarm, LGD-4033, or BMS-564,929 in the CWR22 prostate

cancer xenograft model was found in the searched literature.
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Tissue Selectivity: A Key Differentiator
A critical aspect of SARM development is achieving tissue selectivity, i.e., maximizing anabolic

effects on muscle and bone while minimizing androgenic effects on the prostate. The

Hershberger assay in castrated rats is a standard model to assess this.

Table 3: Comparative Effects on Anabolic and
Androgenic Tissues

Compound
Anabolic Effect
(Levator Ani
Muscle)

Androgenic Effect
(Ventral Prostate)

Reference

JNJ-26146900

Reduced wet weight

at 10-100 mg/kg in

adult male Sprague-

Dawley rats.

Reduced wet weight

at 10-100 mg/kg in

adult male Sprague-

Dawley rats.

[3]

BMS-564,929
Demonstrated

anabolic activity.

High degree of tissue

selectivity with a

substantially higher

ED50 for the prostate

compared to the

levator ani muscle.

[4]

While specific quantitative comparative data is limited, the general profile of these SARMs

indicates a favorable separation of anabolic and androgenic activities.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are summaries of the experimental protocols used in the key studies cited.

Dunning R-3327G Rat Prostate Carcinoma Model
This model utilizes a transplantable, androgen-dependent rat prostate adenocarcinoma.
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Figure 2: Workflow for the Dunning R-3327G rat prostate carcinoma model.

Animal Model: Copenhagen rats.[5]

Tumor Line: Dunning R-3327G subline, which is androgen-dependent and grows relatively

quickly.[6]

Procedure: Tumor fragments or cell suspensions are transplanted into the host animals.

Treatment typically begins one day after transplantation and continues for a defined period,

often around 5 weeks. Tumor growth is monitored, and at the end of the study, tumors are

excised, weighed, and may be subjected to histological analysis.[6]

CWR22 Human Prostate Cancer Xenograft Model
This model involves the transplantation of a human primary prostate carcinoma into

immunodeficient mice.
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Figure 3: Experimental workflow for the CWR22 human prostate cancer xenograft model.

Animal Model: Male athymic nude mice.[7]

Tumor Line: CWR22, an androgen-dependent human prostate carcinoma.[7][8]

Procedure: CWR22 tumor tissue is implanted subcutaneously in the mice, which also receive

a testosterone pellet to support tumor growth.[7] Once tumors are established, treatment

with the test compound or vehicle is initiated. Tumor volume and serum Prostate-Specific
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Antigen (PSA) levels are monitored throughout the study. The study endpoint is typically

reached when tumors in the control group reach a certain size.[9]

Conclusion
JNJ-26146900 demonstrates promising anti-tumor efficacy in preclinical models of prostate

cancer, with activity comparable to the established antiandrogen bicalutamide. Its tissue-

selective profile, characterized by anabolic effects on muscle and bone alongside antagonistic

activity in the prostate, underscores its potential as a therapeutic agent. However, a direct

comparative evaluation against other leading SARMs like Enobosarm, LGD-4033, and BMS-

564,929 in the same prostate cancer models is not readily available in the current literature.

Such head-to-head studies would be invaluable for a more definitive assessment of their

relative therapeutic potential in the treatment of prostate cancer. Further research is warranted

to elucidate the comparative efficacy and long-term safety profiles of these compounds.
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To cite this document: BenchChem. [JNJ-26146900: A Comparative Analysis Against Other
SARMs in Prostate Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673006#comparing-jnj-26146900-to-other-sarms-in-
prostate-cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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